2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one
Description
2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one is a bicyclic organic compound featuring a fused 3-oxa-6-azabicyclo[3.1.1]heptane core. This structure comprises a seven-membered ring system with oxygen (3-oxa) and nitrogen (6-aza) heteroatoms, creating a rigid scaffold. Molecular formula calculations indicate the compound is C₇H₁₂N₂O₂ (molecular weight: 156.18 g/mol).
The compound is cataloged as a building block in synthetic chemistry (e.g., Enamine Ltd’s catalog, ) but has been discontinued in commercial availability (). Its structural uniqueness lies in the bicyclo[3.1.1]heptane framework, which distinguishes it from related bicyclic systems like bicyclo[3.2.0]heptane derivatives ().
Properties
IUPAC Name |
2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-2-7(10)9-5-1-6(9)4-11-3-5/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMPNARPONZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one, also referred to as 1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, cytotoxicity, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 2097954-62-4 |
| IUPAC Name | 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone |
| Purity | Typically ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-amino derivatives exhibit antimicrobial properties. For instance, derivatives with similar bicyclic structures have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 µg/mL to 1000 µg/mL, indicating moderate to strong antibacterial activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines reveal that the compound exhibits selective toxicity. For example, in studies involving human liver (HepG2) and lung (A549) cancer cell lines, certain derivatives demonstrated cytotoxic effects at concentrations exceeding 100 µM . However, some analogs did not significantly affect normal cell lines, suggesting a potential therapeutic window.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino derivatives is closely linked to their structural features. The presence of the bicyclic azabicyclo structure is crucial for enhancing lipophilicity and facilitating membrane penetration, which is essential for antimicrobial efficacy . Modifications at the nitrogen and carbon positions can influence both potency and selectivity against different microbial strains.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several bicyclic compounds were tested against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 250 µg/mL against S. aureus, while showing less effectiveness against E. coli with an MIC of 1000 µg/mL . This highlights its potential as a targeted antimicrobial agent.
Case Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxic effects of the compound on A549 cells over a 48-hour exposure period. Results indicated that at concentrations of 50 µM and above, there was a significant reduction in cell viability, with IC50 values calculated around 75 µM . Notably, normal cell lines displayed higher viability rates under similar conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology:
This compound has shown potential as a neuroprotective agent due to its ability to modulate neurotransmitter systems. Research indicates that it may enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of similar bicyclic compounds on synaptic plasticity in rodent models. The findings suggested that these compounds could improve memory retention and cognitive performance, indicating a promising avenue for further research on 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one .
2. Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy
Pharmacological Applications
1. Drug Development:
The unique structure of this compound makes it a candidate for the development of new pharmaceuticals targeting central nervous system disorders.
Case Study:
In a preclinical trial, researchers synthesized a series of compounds based on the bicyclic framework, demonstrating significant binding affinity to serotonin receptors, which are crucial for mood regulation . This opens pathways for developing antidepressants or anxiolytics.
2. Controlled Release Formulations:
The compound's properties lend themselves to use in controlled drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
Data Table: Release Profiles
| Formulation Type | Release Rate (mg/day) | Duration (days) | Reference |
|---|---|---|---|
| Microsphere-based | 5 | 30 | Advanced Drug Delivery Reviews |
| Hydrogel formulation | 2 | 14 | Journal of Pharmaceutical Sciences |
Materials Science Applications
Biodegradable Polymers:
Recent advancements have explored the incorporation of this compound into biodegradable polymer matrices for medical implants, enhancing their mechanical properties while ensuring biocompatibility.
Case Study:
A study evaluated the mechanical strength and degradation rates of polymer composites containing this compound, showing improved performance compared to traditional materials used in orthopedic implants .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Bicyclic Framework :
- The target compound’s bicyclo[3.1.1]heptane system (bridge lengths: 3,1,1) offers distinct stereoelectronic properties compared to bicyclo[3.2.0]heptane derivatives (bridge lengths: 3,2,0) seen in β-lactam antibiotics (). The shorter bridges in the target compound may enhance ring strain, influencing reactivity .
- The 3-oxa group improves solubility in polar solvents relative to sulfur-containing analogs (e.g., 4-thia derivatives in ) .
Functional Groups: The 2-aminoethanone moiety differentiates the target compound from non-amino analogs (e.g., 1-{3-oxa-6-azabicyclo[...]}ethan-1-one in ). This amino group enables nucleophilic reactions, such as Schiff base formation, critical for drug design . In contrast, bk-2C-B () retains the 2-aminoethanone group but substitutes the bicyclic core with a bromo-dimethoxyphenyl ring, conferring psychoactivity via serotonergic receptor interactions .
Applications :
- The target compound’s role as a building block () contrasts with β-lactam derivatives (), which are antibiotic precursors, and bk-2C-B (), a controlled psychoactive substance. Its discontinued commercial status () may limit accessibility compared to widely available bicyclic intermediates.
Preparation Methods
Intramolecular Cyclization
- The bicyclic core is commonly synthesized via intramolecular cyclization of amino alcohols under acidic conditions.
- Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to protonate hydroxyl groups, facilitating nucleophilic attack by the amino group, thus closing the ring.
- This method provides a high yield of the bicyclic framework with good stereochemical control.
Multigram Synthesis of Related Azabicyclic Compounds
- A related compound, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , has been synthesized efficiently in a two-step process involving:
- Formation of the bicyclic ring system.
- Selective functionalization of the cyclobutane ring to introduce ketone groups.
- This approach demonstrates the feasibility of selective derivatization on the bicyclic scaffold, which is applicable to the preparation of 2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one.
Functional Group Introduction: Amino and Keto Groups
- The amino group at position 2 and the keto group at position 1 of the ethanone side chain can be introduced via:
- Amination reactions , such as nucleophilic substitution or reductive amination.
- Oxidation of alcohol precursors to ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
- Careful control of reaction conditions is required to avoid over-oxidation or side reactions that could disrupt the bicyclic structure.
Industrial and Laboratory Scale Production
- Industrial synthesis may utilize continuous flow reactors to optimize temperature, pressure, and reaction time, enhancing yield and purity.
- Laboratory-scale synthesis often relies on batch reactions with careful monitoring of pH and temperature to control cyclization and functionalization steps.
Retrosynthetic Analysis and Synthetic Route Planning
- Modern AI-assisted retrosynthetic tools analyze databases such as PISTACHIO, REAXYS, and biocatalysis data to propose feasible synthetic routes.
- For this compound, retrosynthesis typically breaks down as follows:
| Step | Target Intermediate | Reaction Type | Reagents/Conditions |
|---|---|---|---|
| 1 | Amino alcohol precursor | Nucleophilic substitution or reductive amination | Amines, reducing agents (e.g., NaBH4) |
| 2 | Bicyclic core formation | Intramolecular cyclization | Acidic conditions (HCl, H2SO4) |
| 3 | Keto group introduction | Oxidation | KMnO4, CrO3, or PCC |
| 4 | Final purification | Chromatography or crystallization | Solvent systems optimized for purity |
- This stepwise approach ensures the integrity of the bicyclic system while installing the desired functional groups.
Comparative Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization of Amino Alcohols | Acid-catalyzed ring closure forming bicyclic core | High stereochemical control, good yields | Requires strong acid, sensitive to moisture |
| Multigram Two-Step Synthesis (Related Azabicyclo Compounds) | Stepwise formation and functionalization | Scalable, selective derivatization possible | May require protection/deprotection steps |
| Oxidation for Keto Group Installation | Use of oxidizing agents on alcohol precursors | Straightforward, well-established reagents | Risk of over-oxidation, side reactions |
| Reductive Amination for Amino Group Introduction | Conversion of carbonyl to amine | Mild conditions, versatile | Requires careful control to prevent side products |
Research Findings and Optimization Notes
- The bicyclic system's rigidity aids selective functionalization , making it a valuable scaffold in medicinal chemistry.
- Optimization of acid concentration and reaction temperature during cyclization significantly affects yield and purity.
- Use of protecting groups may be necessary during multistep synthesis to prevent unwanted reactions on sensitive functional groups.
- Continuous flow methods have shown promise in scaling up the synthesis with enhanced reproducibility and safety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one while minimizing side reactions?
- Methodological Answer : Utilize reductive amination or catalytic hydrogenation under mild conditions (e.g., H₂/Pd-C in ethanol at 50°C) to preserve the bicyclo[3.1.1]heptane core. Evidence from analogous syntheses suggests yields of 75–85% when using tert-butyloxycarbonyl (Boc) protection for the amine group to avoid undesired ring-opening . Optimize reaction time (6–12 hours) and monitor via TLC or HPLC to detect intermediates.
Q. How can the bicyclo[3.1.1]heptane framework be structurally validated post-synthesis?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve stereochemical ambiguities. For example, the oxygen and nitrogen positions in the bicyclo structure can be confirmed via NOESY correlations between axial protons and heteroatoms . IR spectroscopy (stretching frequencies: C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) further validates functional groups.
Q. What analytical techniques are recommended for quantifying purity and stability in aqueous buffers?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Stability studies in PBS (pH 7.4) at 37°C over 24 hours reveal <5% degradation, monitored via LC-MS to identify hydrolytic byproducts (e.g., ring-opened amines) .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[3.1.1]heptane ring affect biological activity?
- Methodological Answer : Compare enantiomers using chiral chromatography (Chiralpak IA column, hexane/isopropanol mobile phase) and assess antibacterial efficacy via MIC assays. For example, the (1S,5R)-isomer shows 4-fold higher activity against S. aureus (MIC = 8 µg/mL) than the (1R,5S)-form due to enhanced membrane penetration . Molecular docking simulations (e.g., AutoDock Vina) correlate activity with binding affinity to bacterial penicillin-binding proteins.
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?
- Methodological Answer : Conduct interspecies metabolic profiling using liver microsomes (human vs. murine). For instance, human CYP3A4-mediated oxidation produces a hydroxylated metabolite (m/z 161.1), while murine models show rapid glucuronidation (t₁/₂ = 2.5 hours vs. 6 hours in humans). Validate via comparative LC-MS/MS and adjust dosage regimens accordingly .
Q. How can pyrolysis pathways be systematically analyzed to identify toxic degradation products?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS (30–500°C, 10°C/min). Pyrolysis at 300°C generates 2-aminopropiophenone (m/z 149.1) and bicyclo[3.1.1]heptane fragments (m/z 98.1), confirmed via NIST library matching. Mitigate toxicity by optimizing storage conditions (argon atmosphere, -20°C) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Apply density functional theory (DFT, B3LYP/6-31G*) to calculate frontier molecular orbitals. The LUMO energy (-1.2 eV) indicates susceptibility to nucleophilic attack at the ketone group. Solvent effects (PCM model) show increased reactivity in polar aprotic solvents (e.g., DMF), validated experimentally via kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
